![molecular formula C16H28N2O3 B14224743 2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 827616-00-2](/img/structure/B14224743.png)
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of oxazole derivatives This compound is characterized by its unique structure, which includes an oxazole ring substituted with an aminoundecyl group and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.
Introduction of the Aminoundecyl Group: The aminoundecyl group can be introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with an amine.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a Grignard reagent with carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminoundecyl group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The aminoundecyl group can interact with enzymes or receptors, modulating their activity. The oxazole ring and carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(1R)-1-aminoethyl]-5-methyl-1,3-oxazole-4-carboxylic acid
- 2-[(1R)-1-aminopropyl]-5-methyl-1,3-oxazole-4-carboxylic acid
- 2-[(1R)-1-aminobutyl]-5-methyl-1,3-oxazole-4-carboxylic acid
Uniqueness
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid is unique due to its longer aminoundecyl chain, which can impart different physicochemical properties and biological activities compared to its shorter-chain analogs. This uniqueness makes it a valuable compound for specific applications where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
827616-00-2 |
|---|---|
Formule moléculaire |
C16H28N2O3 |
Poids moléculaire |
296.40 g/mol |
Nom IUPAC |
2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C16H28N2O3/c1-3-4-5-6-7-8-9-10-11-13(17)15-18-14(16(19)20)12(2)21-15/h13H,3-11,17H2,1-2H3,(H,19,20)/t13-/m1/s1 |
Clé InChI |
UZRVBKUGADMUMR-CYBMUJFWSA-N |
SMILES isomérique |
CCCCCCCCCC[C@H](C1=NC(=C(O1)C)C(=O)O)N |
SMILES canonique |
CCCCCCCCCCC(C1=NC(=C(O1)C)C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


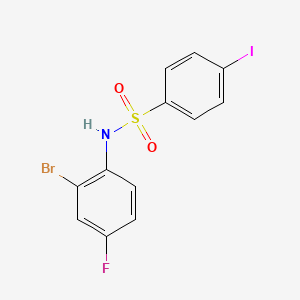
![2-(2-hydroxyphenyl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14224671.png)
![2,4-Dichloro-1-[4-(2,4-dichlorophenyl)phenyl]benzene](/img/structure/B14224679.png)
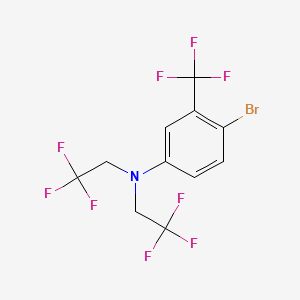
![4-(4-Fluorophenyl)-2-methyl-6-{[5-(piperidin-1-YL)pentyl]oxy}pyridine](/img/structure/B14224682.png)
![6-Methyl-2-[(prop-2-en-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B14224687.png)
![2-[(2-Iodo-4-nitrophenyl)sulfanyl]-5-nitroaniline](/img/structure/B14224689.png)
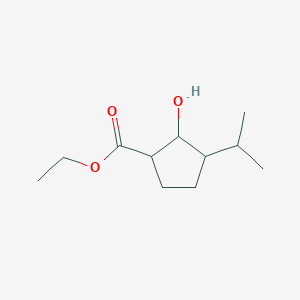

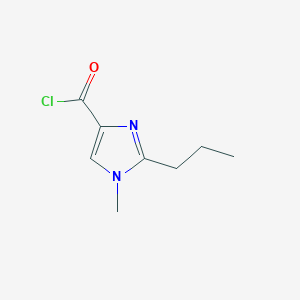
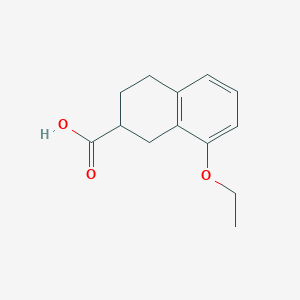


![1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14224729.png)
